molecular formula C8H11Br2NOS B13203075 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol

3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol

Cat. No.: B13203075
M. Wt: 329.05 g/mol
InChI Key: XKVYJHOZKHDTIK-UHFFFAOYSA-N
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Description

3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol is a complex organic compound that features a thiophene ring substituted with bromine atoms and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of a thiophene derivative, followed by the introduction of the amino alcohol side chain through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of a thiophene derivative without bromine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups to the thiophene ring.

Scientific Research Applications

3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas where brominated compounds have shown efficacy.

    Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the amino alcohol group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-bromothiophen-2-yl)-2-methylpropan-1-ol: Similar structure but with only one bromine atom.

    3-Amino-1-(thiophen-2-yl)-2-methylpropan-1-ol: Lacks bromine atoms, which may affect its reactivity and applications.

    3-Amino-1-(4,5-dichlorothiophen-2-yl)-2-methylpropan-1-ol: Substituted with chlorine instead of bromine, leading to different chemical properties.

Uniqueness

The presence of two bromine atoms on the thiophene ring in 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol distinguishes it from similar compounds

Properties

Molecular Formula

C8H11Br2NOS

Molecular Weight

329.05 g/mol

IUPAC Name

3-amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H11Br2NOS/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3

InChI Key

XKVYJHOZKHDTIK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC(=C(S1)Br)Br)O

Origin of Product

United States

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